N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine
CAS No.:
Cat. No.: VC13514312
Molecular Formula: C13H18BrNO
Molecular Weight: 284.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18BrNO |
|---|---|
| Molecular Weight | 284.19 g/mol |
| IUPAC Name | N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine |
| Standard InChI | InChI=1S/C13H18BrNO/c1-10-2-3-11(13(14)8-10)9-15-12-4-6-16-7-5-12/h2-3,8,12,15H,4-7,9H2,1H3 |
| Standard InChI Key | QVERGBRCRJYNII-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)CNC2CCOCC2)Br |
| Canonical SMILES | CC1=CC(=C(C=C1)CNC2CCOCC2)Br |
Introduction
N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine is an organic compound characterized by its complex molecular structure, which includes a bromine atom at the 2-position and a methyl group at the 4-position on a phenyl ring, attached to an oxan-4-amine moiety. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry and organic synthesis due to its unique functional groups.
Comparison with Similar Compounds
Similar compounds, such as N-[(2-Bromo-4-chlorophenyl)methyl]oxan-4-amine, have been studied for their unique properties and applications in scientific research. These compounds are used as building blocks in organic synthesis and have potential roles in enzyme inhibition and protein binding studies.
Table: Comparison of N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine with Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Potential Applications |
|---|---|---|---|
| N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine | C12H16BrNO | Not Available | Speculative: Medicinal Chemistry |
| N-[(2-Bromo-4-chlorophenyl)methyl]oxan-4-amine | C11H13BrClNO | Not Available | Enzyme Inhibition, Protein Binding |
| N-(4-bromo-3-fluorophenyl)oxan-4-amine | C10H11BrFNO | 274.13 g/mol | Drug Development, Biological Studies |
Research Findings and Future Directions
While specific research findings on N-[(2-Bromo-4-methylphenyl)methyl]oxan-4-amine are not available, its structural features suggest potential for further investigation. Future studies could focus on its synthesis, biological activity, and applications in medicinal chemistry. The compound's unique structure, with both bromine and methyl substituents on the phenyl ring, may confer distinct properties compared to similar compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume